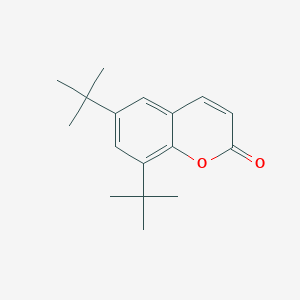
6,8-Di-tert-butyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Di-tert-butyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, characterized by a fused benzene and α-pyrone ring structure. This compound is notable for its unique structural features, including the presence of two tert-butyl groups at the 6 and 8 positions on the chromen-2-one core. These structural modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Di-tert-butyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction involves the use of 2,6-di-tert-butylphenol and ethyl acetoacetate under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of solid acid catalysts, such as zeolites or ion-exchange resins, is common in industrial settings to facilitate the Pechmann condensation reaction .
Chemical Reactions Analysis
Types of Reactions: 6,8-Di-tert-butyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
6,8-Di-tert-butyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Di-tert-butyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence oxidative stress pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative enzymes .
Comparison with Similar Compounds
- 6,8-Di-tert-butyl-4-methylcoumarin
- 6,8-Di-tert-butyl-3-(4-nitro-phen-yl)-2H-chromen-2-one
- 8-tert-Butyl-4,6-dimethylchromen-2-one
Comparison: 6,8-Di-tert-butyl-2H-chromen-2-one stands out due to its unique tert-butyl substitutions at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and distinct biological properties, making it a valuable subject of study in various scientific disciplines .
Biological Activity
6,8-Di-tert-butyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its promising biological activities. This compound is characterized by the presence of two tert-butyl groups at positions 6 and 8 of the chromenone structure, which significantly influences its chemical properties and biological interactions.
The molecular formula of this compound is C15H18O, with a molecular weight of approximately 230.3 g/mol. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, in a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited notable activity with inhibition zones ranging from 14 to 17 mm when tested against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Klebsiella pneumonia | 16 |
| Pseudomonas aeruginosa | 17 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It was found to scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH assay, where it showed a significant reduction in DPPH radical concentration compared to control samples .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential application in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It exhibits selective binding affinity to certain receptors, which may explain its varied biological effects.
Case Studies
A notable case study involved the evaluation of the compound's effects on Chlamydia trachomatis. The study indicated that this coumarin derivative could significantly reduce chlamydial inclusion numbers in infected cells, showcasing its potential as an antimicrobial agent against intracellular pathogens .
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
6,8-ditert-butylchromen-2-one |
InChI |
InChI=1S/C17H22O2/c1-16(2,3)12-9-11-7-8-14(18)19-15(11)13(10-12)17(4,5)6/h7-10H,1-6H3 |
InChI Key |
OOGQCYXCKKNGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CC(=O)O2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















